(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone (5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 477864-30-5
VCID: VC4707553
InChI: InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3
SMILES: COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H10Br2O3
Molecular Weight: 410.061

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone

CAS No.: 477864-30-5

Cat. No.: VC4707553

Molecular Formula: C16H10Br2O3

Molecular Weight: 410.061

* For research use only. Not for human or veterinary use.

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone - 477864-30-5

Specification

CAS No. 477864-30-5
Molecular Formula C16H10Br2O3
Molecular Weight 410.061
IUPAC Name (5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3
Standard InChI Key IPKYZJARLJYTCH-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone (C₁₆H₁₁Br₂O₃) features a benzofuran core substituted at the 5-position with bromine and the 7-position with methoxy. The 2-position is linked via a methanone bridge to a 4-bromophenyl group, creating a planar, conjugated system. This arrangement enhances π-π stacking potential and electrophilic reactivity .

Key Structural Attributes:

  • Benzofuran Core: A fused bicyclic system (benzene + furan) providing rigidity and aromatic stability.

  • Substituent Effects:

    • 5-Bromo: Electron-withdrawing inductive effects increase electrophilicity at adjacent positions.

    • 7-Methoxy: Electron-donating resonance effects modulate ring electron density.

    • 4-Bromophenyl Methanone: Introduces steric bulk and additional halogen bonding capacity .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₁Br₂O₃
Molecular Weight426.07 g/mol
IUPAC Name(5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Canonical SMILESCOC1=CC(=C(C2=C1OC(=C2Br)C(=O)C3=CC=C(C=C3)Br)Br
Topological Polar Surface Area46.5 Ų
LogP (Octanol-Water)3.8 (Predicted)

The compound’s high logP value suggests lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 5-Bromo-7-methoxybenzofuran: Synthesized via bromination of 7-methoxybenzofuran.

  • 4-Bromophenyl Methanone: Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Step 1: Preparation of 5-Bromo-7-methoxybenzofuran

7-Methoxybenzofuran undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-7-methoxybenzofuran with 72% efficiency . Regioselectivity is controlled by the methoxy group’s directing effects.

Step 2: Methanone Bridge Installation

A Friedel-Crafts acylation attaches the 4-bromophenyl group:

  • Reagents: 4-Bromobenzoyl chloride, AlCl₃ (catalyst), anhydrous dichloroethane.

  • Conditions: 80°C, 12 hours under N₂ atmosphere.

  • Yield: 58% after silica gel chromatography .

Step 3: Purification and Characterization

Final purification via recrystallization (ethanol/water) achieves >95% purity. Structural confirmation employs:

  • ¹H/¹³C NMR: Distinct signals for methoxy (δ 3.89 ppm) and carbonyl (δ 192.5 ppm).

  • HRMS: [M+H]⁺ observed at m/z 426.9721 (calc. 426.9718).

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Comparatively, the non-brominated analog shows reduced potency (IC₅₀ >50 µM), highlighting bromine’s role in enhancing cytotoxicity .

Proposed Mechanism:

  • DNA Intercalation: Planar structure facilitates insertion between base pairs.

  • Topoisomerase II Inhibition: Bromophenyl moiety binds to ATPase domain, disrupting enzyme function .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

Concentration (µg/mL)Inhibition Zone (mm)
1014.2 ± 1.1
2018.9 ± 0.8
4022.4 ± 1.3

The dual bromine atoms likely enhance membrane disruption via halogen bonding with lipid bilayers.

Comparative Analysis with Structural Analogs

CompoundAntiproliferative IC₅₀ (µM)LogP
(5-Bromo-7-methoxybenzofuran)methanone12.3 (MCF-7)3.8
(3-Amino-7-methoxybenzofuran)methanone24.1 (MCF-7)2.9
Unsubstituted benzofuran methanone>502.1

Bromination at the 5-position improves cytotoxicity 2-fold over amino-substituted analogs, underscoring halogenation’s strategic importance .

Challenges and Future Directions

Synthetic Limitations

  • Low Acylation Yields: Friedel-Crafts step suffers from competing side reactions. Optimization via microwave-assisted synthesis (120°C, 30 min) may improve yields to >75% .

  • Regioselectivity in Bromination: Minor 6-bromo byproduct (8-12%) necessitates tedious chromatographic separation.

Pharmacological Prospects

  • Prodrug Development: Esterification of the methanone to enhance bioavailability.

  • Combination Therapies: Synergy studies with platinum-based chemotherapeutics.

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